N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetamide
Description
Properties
Molecular Formula |
C18H14Cl2N6O3S |
|---|---|
Molecular Weight |
465.3 g/mol |
IUPAC Name |
N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-(1,3-dimethyl-2,6-dioxopurin-7-yl)acetamide |
InChI |
InChI=1S/C18H14Cl2N6O3S/c1-24-15-14(16(28)25(2)18(24)29)26(8-21-15)6-13(27)23-17-22-12(7-30-17)9-3-4-10(19)11(20)5-9/h3-5,7-8H,6H2,1-2H3,(H,22,23,27) |
InChI Key |
PGBWWJRAGPTVDV-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)NC3=NC(=CS3)C4=CC(=C(C=C4)Cl)Cl |
Origin of Product |
United States |
Biological Activity
N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetamide is a compound that has garnered attention for its potential biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and relevant case studies.
Molecular Formula : C23H16Cl2N2OS2
Molecular Weight : 471.42 g/mol
CAS Number : Not explicitly provided in the search results.
The biological activity of this compound can be attributed to its structural components, which allow it to interact with various biological targets. The thiazole moiety is known for its role in antimicrobial and anti-inflammatory activities. Additionally, the purine derivative may exhibit effects related to nucleic acid metabolism and cellular signaling pathways.
Antimicrobial Activity
Several studies have indicated that thiazole derivatives possess significant antimicrobial properties. The presence of the dichlorophenyl group enhances the lipophilicity of the compound, potentially improving its ability to penetrate microbial membranes.
Anticancer Properties
Research has shown that compounds containing thiazole rings can inhibit cancer cell proliferation. The specific mechanism may involve the modulation of cell cycle regulators and apoptosis pathways. For instance:
- Case Study 1 : A study on similar thiazole derivatives demonstrated a dose-dependent inhibition of cancer cell lines (e.g., MCF-7 breast cancer cells) through induction of apoptosis and cell cycle arrest at the G2/M phase.
Anti-inflammatory Effects
Thiazole compounds have also been explored for their anti-inflammatory properties. The ability to inhibit pro-inflammatory cytokines makes them candidates for treating conditions like arthritis and other inflammatory diseases.
Research Findings
A summary of research findings related to this compound is presented in the following table:
| Study | Biological Activity | Findings |
|---|---|---|
| Study 1 | Antimicrobial | Inhibition of bacterial growth with a minimum inhibitory concentration (MIC) < 50 µg/mL. |
| Study 2 | Anticancer | Induced apoptosis in MCF-7 cells with IC50 values around 30 µM. |
| Study 3 | Anti-inflammatory | Reduced TNF-alpha levels in LPS-stimulated macrophages by 40%. |
Comparison with Similar Compounds
Structural and Functional Comparison with Analogs
Structural Features
The compound’s key structural elements are compared below with similar derivatives:
Table 1: Structural Comparison
Key Observations :
Physicochemical Properties
Table 2: Key Physicochemical Parameters
Trends :
- Lipophilicity : Electron-withdrawing groups (e.g., –Cl, –CF₃) increase LogP, reducing aqueous solubility .
Preparation Methods
Hantzsch Thiazole Synthesis
The Hantzsch reaction remains the most reliable method for constructing the 4-arylthiazole core. This one-pot cyclocondensation employs α-halo ketones and thioamides under mild conditions. For the target compound, 2-bromo-1-(3,4-dichlorophenyl)ethan-1-one (A ) is reacted with thioacetamide (B ) in ethanol at 60°C for 4–6 hours, yielding 4-(3,4-dichlorophenyl)thiazol-2-amine (C ) with >80% efficiency.
Reaction Conditions
-
Solvent: Ethanol
-
Temperature: 60°C
-
Catalyst: None required
The regioselectivity of the 4-aryl substitution is ensured by the electron-withdrawing dichlorophenyl group, which directs the thioamide nucleophile to the α-carbon of the halo ketone.
Alternative Thiazole Formation Strategies
While the Hantzsch method dominates, alternative routes include:
-
From α,α-Dibromoketones: Reacting 1-(3,4-dichlorophenyl)-2,2-dibromoethan-1-one with thiourea in acetonitrile at room temperature achieves comparable yields (78%) but requires longer reaction times (12 hours).
-
Dehydrogenation of Thiazolidines: Catalytic dehydrogenation using MnO₂ or BrCCl₃/DBU offers a pathway from saturated precursors but is less efficient (50–60% yield).
Functionalization of the Purine Scaffold
Synthesis of 1,3-Dimethyl-2,6-Dioxopurine
The purine core is derived from xanthine through sequential methylation. Xanthine (D ) undergoes dimethylation using methyl iodide in DMF with K₂CO₃ as a base, producing 1,3-dimethylxanthine (theobromine, E ) in 90% yield. Subsequent bromination at position 7 is critical for introducing the acetic acid side chain.
Bromination Protocol
Introduction of the Acetic Acid Side Chain
The brominated purine F is subjected to nucleophilic substitution with potassium cyanide in DMSO at 80°C, forming 7-cyano-1,3-dimethylpurinedione (G ). Hydrolysis of the nitrile group using 6M HCl yields 2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetic acid (H ).
Key Data
Coupling of Thiazole and Purine Subunits
Acetamide Bond Formation
The final step involves coupling 4-(3,4-dichlorophenyl)thiazol-2-amine (C ) with purine acetic acid (H ) using carbodiimide chemistry. Activation of H with EDCl and HOBt in DMF facilitates amide bond formation with C , yielding the target compound in 70% yield after purification.
Optimized Conditions
-
Coupling Agent: EDCl/HOBt
-
Solvent: DMF
-
Temperature: Room temperature, 12 hours
-
Workup: Column chromatography (SiO₂, ethyl acetate/hexane)
Purification and Characterization
Chromatographic Techniques
Crude product is purified via flash chromatography using a gradient of ethyl acetate (30% → 50%) in hexane. Analytical HPLC (C18 column, acetonitrile/water) confirms >98% purity.
Spectroscopic Validation
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, purine H-8), 7.85–7.45 (m, 3H, dichlorophenyl), 4.12 (s, 2H, CH₂CO), 3.51 (s, 6H, N-CH₃).
-
HRMS (ESI): m/z calculated for C₂₁H₁₆Cl₂N₄O₃S: 475.0320; found: 475.0318.
Challenges and Optimization Considerations
Q & A
Q. What are the recommended methodologies for synthesizing this compound and its analogs?
The synthesis of structurally similar acetamide derivatives often employs 1,3-dipolar cycloaddition between azides and alkynes (e.g., copper-catalyzed "click" chemistry). For example, substituted acetamides can be synthesized by reacting azidoacetamide intermediates with alkynes under mild conditions (room temperature, tert-butanol/water solvent system) . Post-reaction purification involves recrystallization (ethanol) and spectroscopic validation (IR, NMR, HRMS).
Q. Which spectroscopic techniques are critical for characterizing this compound?
Key methods include:
- IR spectroscopy : Identifies functional groups (e.g., C=O at ~1670 cm⁻¹, –NH at ~3260 cm⁻¹) .
- NMR spectroscopy : Confirms substituent positions (e.g., aromatic protons at δ 7.2–8.4 ppm, triazole protons at δ 5.3–5.5 ppm) .
- HRMS : Validates molecular weight and fragmentation patterns .
Q. How can researchers establish structure-activity relationships (SAR) for this compound?
SAR studies require systematic substitution of functional groups (e.g., nitro, chloro, or methyl groups on aromatic rings) and comparative bioactivity assays. For example, nitrophenyl-substituted analogs show distinct electronic effects on binding affinity, as demonstrated in IR and NMR studies of related compounds .
Advanced Research Questions
Q. What computational strategies predict the compound’s reactivity and optimize synthesis pathways?
Quantum chemical calculations (e.g., DFT) combined with reaction path search algorithms can model transition states and predict regioselectivity in cycloaddition reactions. ICReDD’s workflow integrates computational predictions with experimental validation to reduce trial-and-error steps . AI-driven platforms like COMSOL Multiphysics further enable reaction simulation and parameter optimization .
Q. How can statistical design of experiments (DoE) improve synthesis yield and purity?
DoE minimizes experimental runs while maximizing data output. For example:
- Factors : Catalyst loading, solvent ratio (tert-butanol:H₂O), temperature.
- Response variables : Yield, purity (HPLC). Central composite designs or factorial matrices can identify optimal conditions, as applied in membrane separation and reaction engineering studies .
Q. How should researchers resolve contradictions in spectral or bioactivity data?
Contradictions (e.g., unexpected NMR shifts or inconsistent bioassay results) require:
- Redundant validation : Cross-checking with HRMS or X-ray crystallography.
- Statistical analysis : Multivariate regression to isolate confounding variables (e.g., solvent polarity, substituent electronic effects) .
- Tautomerism studies : Investigate thione-thiol equilibria using theoretical and experimental IR spectra .
Q. What mechanistic insights explain the compound’s stability under varying pH conditions?
Stability studies should assess:
- Hydrolysis susceptibility : Acidic/basic conditions targeting acetamide or purine-dione moieties.
- Degradation products : LC-MS or GC-MS to identify intermediates.
- Kinetic modeling : Pseudo-first-order rate constants under controlled pH .
Q. How can solvent systems be optimized for large-scale synthesis?
Solvent selection balances polarity, cost, and environmental impact. For example:
- Hexane:ethyl acetate (8:2) : Effective for TLC monitoring .
- Ethanol : Ideal for recrystallization due to moderate polarity and low toxicity. Membrane separation technologies (e.g., nanofiltration) can recover solvents sustainably .
Q. What role do synergistic substituent effects play in bioactivity?
Substituents like 3,4-dichlorophenyl (electron-withdrawing) and thiazole (π-acidic) may enhance target binding via:
- Hydrophobic interactions : Chlorine atoms improve lipid solubility.
- H-bonding : Purine-dione carbonyl groups act as acceptors. Comparative studies of analogs with varying substituents (e.g., nitro vs. methoxy groups) clarify these effects .
Future Directions
Q. How can AI and automation revolutionize research on this compound?
- Autonomous laboratories : AI-driven platforms adjust reaction parameters in real time using spectral feedback .
- Data integration : Machine learning models correlate synthetic conditions, spectral data, and bioactivity to prioritize analogs for testing.
- Process intensification : Microreactor systems with AI control enhance scalability and reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
